molecular formula C34H27ClO21 B516342 6-chloro-1,2,3,4-tetra-O-galloyl-alpha-d-quinovopyranose

6-chloro-1,2,3,4-tetra-O-galloyl-alpha-d-quinovopyranose

Cat. No.: B516342
M. Wt: 807 g/mol
InChI Key: NDNTYEPLEHOUOE-UEKZKNBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6Cl-TGQ is a potent activator of insulin receptor (IR) signaling in cell models and insulin-responsive tissues which alleviates diabetes.

Properties

Molecular Formula

C34H27ClO21

Molecular Weight

807 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-2-(chloromethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C34H27ClO21/c35-9-22-27(53-30(48)10-1-14(36)23(44)15(37)2-10)28(54-31(49)11-3-16(38)24(45)17(39)4-11)29(55-32(50)12-5-18(40)25(46)19(41)6-12)34(52-22)56-33(51)13-7-20(42)26(47)21(43)8-13/h1-8,22,27-29,34,36-47H,9H2/t22-,27-,28+,29-,34-/m1/s1

InChI Key

NDNTYEPLEHOUOE-UEKZKNBCSA-N

SMILES

OC1=CC(C(O[C@H]([C@@H](CCl)O2)[C@H](OC(C3=CC(O)=C(O)C(O)=C3)=O)[C@@H](OC(C4=CC(O)=C(O)C(O)=C4)=O)[C@H]2OC(C5=CC(O)=C(O)C(O)=C5)=O)=O)=CC(O)=C1O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CCl

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6ClTGQ;  6Cl TGQ;  6Cl-TGQ

Origin of Product

United States

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